molecular formula C18H20F3N3 B11442299 N-(2-phenylethyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

N-(2-phenylethyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Cat. No.: B11442299
M. Wt: 335.4 g/mol
InChI Key: PSDGEBFYKLQYIH-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine is a synthetic compound that belongs to the class of trifluoromethylated amines. This compound is characterized by the presence of a trifluoromethyl group attached to a cycloheptapyrimidine core, which is further substituted with a phenylethyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(2-phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using trifluoromethylating agents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .

Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques, optimized for higher yields and purity. The reaction conditions typically include the use of solvents such as acetonitrile or dimethyl sulfoxide, and the reactions are often carried out under an inert atmosphere to prevent oxidation or other side reactions.

Chemical Reactions Analysis

N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted amines and their derivatives.

Scientific Research Applications

N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of N-(2-phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other trifluoromethylated compounds.

Properties

Molecular Formula

C18H20F3N3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)16-14-9-5-2-6-10-15(14)23-17(24-16)22-12-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,22,23,24)

InChI Key

PSDGEBFYKLQYIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)NCCC3=CC=CC=C3

Origin of Product

United States

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